molecular formula C23H21N3O B4111175 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide

Cat. No. B4111175
M. Wt: 355.4 g/mol
InChI Key: MAPFEZPNHQSOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide, also known as BIX-01294, is a small molecule inhibitor of G9a histone methyltransferase. It has been widely used in scientific research for its potential therapeutic applications in cancer, neurological disorders, and epigenetic diseases.

Mechanism of Action

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide inhibits the activity of G9a histone methyltransferase, which is responsible for the methylation of histone H3 at lysine 9 (H3K9). This methylation is associated with gene silencing and chromatin compaction. By inhibiting G9a, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide can prevent the methylation of H3K9 and promote the expression of genes that are normally silenced. This mechanism has been linked to the anti-cancer and neuroprotective effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide has been shown to have a range of biochemical and physiological effects. It can induce apoptosis and cell cycle arrest in cancer cells, improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia, and promote the expression of genes that are normally silenced. It has also been shown to have anti-inflammatory effects and to regulate the differentiation of stem cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide is its specificity for G9a histone methyltransferase. This allows for targeted inhibition of gene expression and chromatin modification. However, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. In addition, it can be toxic to cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research on N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide. One area of focus is the development of more stable and soluble analogs of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide that can be used in a wider range of applications. Another area of focus is the identification of new targets for N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide and related compounds, which could expand the range of diseases and conditions that can be treated with these compounds. Finally, there is a need for further research on the long-term effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide on gene expression and chromatin modification, as well as its potential for use in clinical settings.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and epigenetic diseases. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It also has potential applications in the treatment of epigenetic diseases, such as Rett syndrome and Angelman syndrome.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-2-19(16-9-4-3-5-10-16)23(27)24-18-12-8-11-17(15-18)22-25-20-13-6-7-14-21(20)26-22/h3-15,19H,2H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPFEZPNHQSOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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